acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
ACTH 11-24 acetate (CAS 4237-93-8 free base) is a fragment of adrenocorticotropic hormone, specifically comprising amino acids 11 to 24. This compound is known for its role in inducing cortisol release and has been identified as a competitive antagonist of the full-length adrenocorticotropic hormone (1-39) and its shorter fragment (1-10) in isolated adrenal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACTH 11-24 acetate involves solid-phase peptide synthesis, a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of ACTH 11-24 acetate follows similar principles but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pH, and solvent systems, are crucial for efficient production. The use of advanced purification techniques, including preparative chromatography, ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ACTH 11-24 acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ACTH 11-24 acetate include:
Protecting groups: For amino acids to prevent unwanted reactions.
Coupling reagents: Such as carbodiimides for peptide bond formation.
Cleavage reagents: Like trifluoroacetic acid for removing the peptide from the resin
Major Products
The major product of these reactions is the desired peptide sequence, ACTH 11-24 acetate. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
ACTH 11-24 acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in adrenal gland function and cortisol release.
Medicine: Explored for potential therapeutic applications in disorders related to adrenal insufficiency.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
ACTH 11-24 acetate exerts its effects by binding to the adrenocorticotropic hormone receptor on adrenal cells. This binding induces a cascade of intracellular events, primarily mediated by cyclic adenosine monophosphate (cAMP) and calcium ions. These signaling pathways lead to the synthesis and release of cortisol from the adrenal cortex .
Comparison with Similar Compounds
Similar Compounds
ACTH 1-39: The full-length adrenocorticotropic hormone, which has a broader range of biological activities.
ACTH 1-10: A shorter fragment with distinct biological properties.
ACTH 4-10: Another fragment with unique effects on adrenal cells
Uniqueness
ACTH 11-24 acetate is unique in its ability to act as a competitive antagonist of both ACTH 1-39 and ACTH 1-10. This property makes it valuable for studying the specific interactions and functions of different regions of the adrenocorticotropic hormone .
Properties
Molecular Formula |
C79H138N24O18 |
---|---|
Molecular Weight |
1712.1 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C77H134N24O16.C2H4O2/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117;1-2(3)4/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-;/m0./s1 |
InChI Key |
FCUKBHOCSHSSNE-WKYQKWCMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
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